![molecular formula C14H18N2O7S3 B253768 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide](/img/structure/B253768.png)
4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide, also known as DB844, is a synthetic compound that has been extensively studied for its potential use in the treatment of various infectious diseases.
Mecanismo De Acción
The exact mechanism of action of 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide is not fully understood. However, it is believed that 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide inhibits the synthesis of mycolic acids, which are essential components of the cell wall of mycobacteria. This inhibition leads to cell death of the bacteria.
Biochemical and Physiological Effects:
4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide has been shown to have a low toxicity profile in vitro and in vivo studies. In animal studies, 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide has been shown to have a good pharmacokinetic profile and is well tolerated. 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide has also been shown to have a long half-life, which makes it an attractive candidate for once-daily dosing.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide is its potent activity against drug-resistant strains of M. tuberculosis. This makes it a promising candidate for the treatment of tuberculosis, which is a major global health problem. However, one of the limitations of 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide is that it is still in the preclinical stage of development. More studies are needed to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for research on 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide. One area of research is to determine the safety and efficacy of 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide in humans. Clinical trials are needed to determine the optimal dosing regimen and to evaluate the safety and efficacy of 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide in patients with tuberculosis. Another area of research is to investigate the potential use of 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide in combination therapy with other anti-tuberculosis drugs. Combination therapy is often used to prevent the emergence of drug-resistant strains of M. tuberculosis. Finally, further studies are needed to determine the potential use of 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide in the treatment of other infectious diseases, such as leprosy and Chagas disease.
Conclusion:
In conclusion, 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide is a promising candidate for the treatment of various infectious diseases, including tuberculosis, leprosy, and Chagas disease. Its potent activity against drug-resistant strains of M. tuberculosis makes it an attractive candidate for the treatment of tuberculosis. However, more studies are needed to determine its safety and efficacy in humans. Future research should focus on clinical trials to determine the optimal dosing regimen and to evaluate the safety and efficacy of 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide in patients with tuberculosis. Combination therapy and the potential use of 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide in the treatment of other infectious diseases should also be investigated.
Métodos De Síntesis
The synthesis of 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide involves several steps, starting with the reaction of 2-mercaptoethanol with acetic anhydride to form 3-acetoxythietane-1,1-dioxide. This intermediate is then reacted with 2-amino-4-chlorobenzenesulfonamide to form the sulfonamide derivative. The final step involves the reaction of the sulfonamide derivative with 3-isothiocyanato-2-oxo-1,3-thiazolidine to form 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide.
Aplicaciones Científicas De Investigación
4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide has been studied extensively for its potential use in the treatment of various infectious diseases, including tuberculosis, leprosy, and Chagas disease. In vitro studies have shown that 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide exhibits potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. 4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide has also been shown to be effective against drug-resistant strains of M. tuberculosis.
Propiedades
Nombre del producto |
4-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-methylbenzenesulfonamide |
---|---|
Fórmula molecular |
C14H18N2O7S3 |
Peso molecular |
422.5 g/mol |
Nombre IUPAC |
N-(1,1-dioxothiolan-3-yl)-N-methyl-4-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C14H18N2O7S3/c1-15(12-6-8-24(18,19)10-12)26(22,23)13-4-2-11(3-5-13)16-14(17)7-9-25(16,20)21/h2-5,12H,6-10H2,1H3 |
Clave InChI |
XMCPHXOYIXIROI-UHFFFAOYSA-N |
SMILES |
CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O |
SMILES canónico |
CN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)N3C(=O)CCS3(=O)=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.